Herbacetin

概要

説明

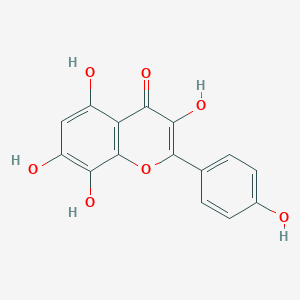

ヘバセチンは、自然界に存在するフラボノールの一種であり、フラボノイドの一種で、多様な薬理作用で知られています。 亜麻仁や紅景天属などのさまざまな植物に見られます 。 この化合物は、複数のヒドロキシル基を含む化学構造によって特徴付けられ、強力な抗酸化作用に貢献しています .

準備方法

合成経路と反応条件

ヘバセチンは、いくつかの化学経路を経て合成できます。 一般的な方法の1つは、コニフェリルアルコールをヘバセチンの7,8-ジヒドロキシ基と酸化カップリングさせることです 。 この反応は、通常、フラボノール構造を正しく形成するために、特定の触媒と制御された条件が必要です。

工業生産方法

工業的な環境では、ヘバセチンはしばしば亜麻仁の殻などの天然源から抽出されます。 抽出プロセスには、マイクロ波支援抽出などの技術が含まれており、マイクロ波エネルギーを使用して亜麻仁ケーキからヘバセチンジグルコシドを効率的に分離します 。 この方法は、マイクロ波出力、抽出時間、溶媒濃度などのパラメータを最適化して、収量を最大化します。

化学反応の分析

反応の種類

ヘバセチンは、次のようなさまざまな化学反応を起こします。

酸化: ヘバセチンは酸化されて、異なる誘導体を形成することができ、これらは異なる生物活性を示す可能性があります。

還元: 還元反応は、ヒドロキシル基を変え、化合物の性質を変えることができます。

置換: ヘバセチンは、ヒドロキシル基が他の官能基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応条件は、多くの場合、望ましい変換を促進するために、特定の温度、pHレベル、溶媒を伴います。

主要な生成物

これらの反応から生成される主な生成物は、それぞれ独自の化学的および生物学的特性を持つさまざまなヘバセチン誘導体です。 たとえば、酸化カップリングは、ロジオリンなどのフラボノリグナンを生成することができます .

科学研究の応用

化学: ヘバセチンは、さまざまな化学反応におけるフラボノイドの挙動を研究するためのモデル化合物として使用されます。

生物学: ヘバセチンは、有意な抗酸化作用と抗炎症作用を示し、生物学的研究の対象となっています.

医学: ヘバセチンは、特に腫瘍の増殖に関与するオルニチン脱炭酸酵素の阻害剤として、がん研究で有望な結果を示しています.

産業: この化合物は、健康上の利点があるため、健康食品や機能性食品の開発に使用されています。

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and cognitive-enhancing effects of herbacetin. In a study involving a thioacetamide-induced hepatic encephalopathy rat model, this compound administration resulted in significant improvements in cognitive deficits and locomotor function. The compound was shown to upregulate key signaling pathways, including AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial for cellular energy homeostasis and neuroprotection. Notably, this compound reduced levels of oxidative stress markers and inflammatory cytokines in the brain, indicating its potential as a therapeutic agent for cognitive impairments associated with liver dysfunction .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various models of inflammation. In a study focused on inflammatory bowel disease induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound treatment resulted in reduced inflammation and improved survival rates in rats. The compound inhibited the NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

Anticancer Activity

This compound exhibits promising anticancer properties across various cancer types. Research has shown that it acts as an allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in polyamine synthesis and cell proliferation. In vitro studies demonstrated that this compound inhibits the growth of cutaneous squamous cell carcinoma and melanoma cells by targeting AKT signaling pathways. Additionally, it has shown efficacy against colon and breast cancer cell lines, suggesting a broad-spectrum anticancer potential .

Pharmacological Mechanisms

The pharmacological activities of this compound are attributed to its ability to modulate multiple molecular targets:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, helping to mitigate oxidative stress in various cell types.

- Cell Signaling Modulation : It influences several signaling pathways, including AMPK and NF-κB, which are critical for regulating inflammation and cellular metabolism.

- Inhibition of Tumor Growth : By inhibiting key enzymes like ODC and AKT, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells .

Summary of Key Findings

作用機序

ヘバセチンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化作用: ヘバセチンの構造における複数のヒドロキシル基により、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。

抗炎症作用: ヘバセチンは、炎症に重要な役割を果たすNF-κB経路を阻害します.

類似の化合物との比較

ヘバセチンは、ケルセチンやケンフェロールなどの他のフラボノールと構造的に類似しています 。 ヘバセチンは、8位にヒドロキシル基が追加されているため、生物活性が向上しています。 類似の化合物には、以下のようなものがあります。

ケルセチン: 抗酸化作用と抗炎症作用で知られています。

ケンフェロール: 抗がん作用と心臓保護作用を示します。

イソババチャルコン: 複数の標的に対して抗ウイルス作用を示します.

ヘバセチンのユニークな構造と強力な生物活性は、科学研究と潜在的な治療的用途において貴重な化合物となっています。

類似化合物との比較

Herbacetin is structurally similar to other flavonols such as quercetin and kaempferol . it is unique due to its additional hydroxyl group at position 8, which enhances its biological activity. Similar compounds include:

Quercetin: Known for its antioxidant and anti-inflammatory properties.

Kaempferol: Exhibits anticancer and cardioprotective effects.

Isobavachalcone: Shows antiviral activity against multiple targets.

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Herbacetin, a flavonoid derived from flaxseed and other plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. The discussion is supported by case studies and research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Sources

This compound is structurally similar to other flavonoids such as quercetin and kaempferol. It is found in various plants, including Ephedra sinica (Ma Huang) and Sedum roseum (Hong JingTian), which have been used in traditional medicine for centuries. The compound can be extracted from these plants or synthesized in laboratories.

1. Anticancer Activity

This compound exhibits significant anticancer effects, particularly against colon cancer. Research indicates that this compound acts as an allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis that is often upregulated in cancer cells.

- Case Study : In a study involving HCT116 colon cancer cell lines, this compound was shown to suppress tumor growth effectively. It significantly inhibited ODC activity and reduced the size and number of polyps in a mouse model of APC-driven colon cancer (ApcMin/+). Additionally, this compound was found to be more effective than the standard ODC inhibitor DFMO in cell-based assays .

2. Antioxidant Properties

This compound demonstrates strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with studies indicating superior radical scavenging activity compared to other flavonoids.

- Research Findings : this compound exhibited the highest DPPH and ABTS radical scavenging capacities among tested flavonoids, suggesting its potential as a natural antioxidant .

3. Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties that may contribute to its therapeutic efficacy in various conditions.

- Mechanism of Action : The compound has been implicated in the inhibition of inflammatory pathways, including the suppression of pro-inflammatory cytokines. This action may benefit conditions characterized by chronic inflammation .

4. Metabolic Effects

Recent studies have highlighted this compound's role in metabolic regulation, particularly concerning obesity and insulin resistance.

- Case Study : A study on 57BL/6 J mice fed a high-fat diet demonstrated that this compound administration significantly reduced body weight, plasma glucose levels, and insulin resistance markers (HOMA-IR). Furthermore, it improved lipid profiles by decreasing total cholesterol and triglycerides while enhancing hepatic lipid metabolism .

Detailed Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of ODC : By inhibiting ODC activity, this compound reduces polyamine synthesis critical for cancer cell proliferation.

- Radical Scavenging : Its ability to neutralize free radicals mitigates oxidative damage.

- Regulation of Lipid Metabolism : this compound influences key enzymes involved in lipid metabolism, contributing to its anti-obesity effects.

特性

IUPAC Name |

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415061 | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-95-7 | |

| Record name | Herbacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HERBACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。